5-Chloro-2-methyl-1,3-dioxane
Description
5-Chloro-2-methyl-1,3-dioxane is a substituted 1,3-dioxane derivative featuring a chlorine atom at the 5-position and a methyl group at the 2-position of the six-membered dioxane ring. The 1,3-dioxane scaffold is a saturated heterocyclic system with two oxygen atoms at the 1- and 3-positions, which confers unique electronic and steric properties.
Properties
CAS No. |
15579-94-9 |
|---|---|
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
5-chloro-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C5H9ClO2/c1-4-7-2-5(6)3-8-4/h4-5H,2-3H2,1H3 |
InChI Key |
GTCHJWXOUCJFBZ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)Cl |
Canonical SMILES |
CC1OCC(CO1)Cl |
Synonyms |
5β-Chloro-2α-methyl-1,3-dioxane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Chloro-2-methyl-1,3-dioxane with analogous 1,3-dioxane derivatives, focusing on structural features, electronic effects, reactivity, and applications.
Structural and Electronic Comparisons
2-Methyl-1,3-dioxane Structure: Methyl group at the 2-position. Geometry optimizations (HF/6-31Gand B3LYP/6-31G) for methyl-substituted dioxanes indicate that substituents at the 2-position minimally distort the chair conformation of the ring . Reactivity: Less reactive toward nucleophilic substitution compared to halogenated derivatives due to the absence of a leaving group.
5-Methyl-1,3-dioxane
- Structure : Methyl group at the 5-position.
- Properties : The equatorial orientation of the methyl group reduces steric strain. Computational studies suggest that methyl substituents at the 5-position slightly increase the ring’s stability compared to other positions .
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
- Structure : Bromoethyl group at the 5-position and two methyl groups at the 2-position.
- Properties : Molecular weight = 223.11 g/mol, purity = 95%. The bromoethyl group introduces both bulk and a reactive leaving group (Br), making it suitable for alkylation or elimination reactions. The dimethyl groups enhance steric protection .
5-Oxo-2-phenyl-1,3-dioxane
- Structure : Ketone (oxo) group at the 5-position and phenyl group at the 2-position.
- Properties : The electron-withdrawing oxo group increases the ring’s polarity, enhancing solubility in polar solvents. The phenyl group contributes to π-π stacking interactions, which may be useful in crystal engineering .
5-Arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones
- Structure : Arylidene group at the 5-position and two methyl groups at the 2-position, with dione groups at 4- and 6-positions.
- Properties : The dione groups make these compounds highly electrophilic, serving as intermediates for natural product synthesis. The arylidene moiety enables conjugation, which can be exploited in photochemical applications .
5-Bromo-5-nitro-1,3-dioxane Structure: Bromo and nitro groups at the 5-position. Properties: The nitro group acts as a strong electron-withdrawing group, increasing oxidative stability.
Reactivity and Stability
- This compound : The chlorine atom at the 5-position is a moderate leaving group, enabling nucleophilic substitution reactions under mild conditions. The methyl group at the 2-position may sterically hinder reactions at the adjacent oxygen atoms.
- Comparison :
- Bromine in 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane is a better leaving group than chlorine, favoring faster substitution .
- The oxo group in 5-Oxo-2-phenyl-1,3-dioxane increases susceptibility to nucleophilic attack at the carbonyl carbon .
- Nitro groups in 5-bromo-5-nitro-1,3-dioxane enhance stability against microbial degradation, a key feature for biocides .
Physical Properties
- Solubility: Halogenated derivatives (e.g., chloro, bromo) are less soluble in nonpolar solvents compared to methyl-substituted dioxanes due to increased polarity.
- Melting Points : Nitro- and oxo-substituted dioxanes (e.g., >110°C for 5-bromo-5-nitro-1,3-dioxane ) typically have higher melting points than alkyl-substituted analogs due to stronger intermolecular interactions.
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